molecular formula C20H27N5O2 B2720134 3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide CAS No. 1251591-54-4

3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide

Cat. No. B2720134
CAS RN: 1251591-54-4
M. Wt: 369.469
InChI Key: UCQXKOGBHUYWND-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Heterocyclic Compounds : The compound is involved in the synthesis of complex heterocycles like imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. These reactions are realized under mild and metal-free conditions, showcasing the versatility of the compound in organic synthesis (Huo, Tang, Xie, Wang, & Dong, 2016).

  • Heterocyclic Synthesis with Anilides : The compound is utilized in the synthesis of various heterocyclic compounds like dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. This synthesis demonstrates its role in the creation of new chemical entities with potential biological activities (Hafiz, Ramiz, & Sarhan, 2011).

  • One-Pot Synthesis Methodology : It's involved in one-pot synthesis methodologies for creating 3-aryl imidazo[1,2-a]pyridines, demonstrating its utility in streamlined, efficient chemical synthesis processes (Lee & Park, 2015).

Biological and Medicinal Applications

Material Science and Catalysis Applications

  • Synthesis of Nitrogen-Sulfur-Codoped Carbons : The compound has been used in the synthesis of nitrogen-sulfur-codoped carbons, which are crucial in various material science applications like catalysis and energy storage (Fechler, Fellinger, & Antonietti, 2013).

  • Electrocatalytic Applications : It has been involved in the synthesis of mesoporous nitrogen-doped carbon, which acts as a metal-free catalyst for hydrogen peroxide synthesis, indicating its importance in green chemistry and sustainable technologies (Fellinger, Hasché, Strasser, & Antonietti, 2012).

properties

IUPAC Name

3-methyl-N-[6-[4-(3-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)9-19(26)23-16-6-7-18(21-10-16)25-12-17(22-13-25)20(27)24-8-4-5-15(3)11-24/h6-7,10,12-15H,4-5,8-9,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQXKOGBHUYWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(6-(4-(3-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl)pyridin-3-yl)butanamide

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